molecular formula C20H23N3O5S B11171557 1-(4-methoxyphenyl)-5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolidine-3-carboxamide

1-(4-methoxyphenyl)-5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolidine-3-carboxamide

Cat. No.: B11171557
M. Wt: 417.5 g/mol
InChI Key: CHDGDKCRBSADBT-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a methoxyphenyl group, and a sulfamoylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in the synthesis include sodium borohydride (NaBH4) for reduction reactions and various catalysts such as lithium aluminum hydride (LiAlH4) for the reduction of nitriles and amides .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl or sulfamoylphenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like KMnO4 and CrO3, reducing agents like NaBH4 and LiAlH4, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

1-(4-methoxyphenyl)-5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolidine-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(4-methoxyphenyl)-5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolidine-3-carboxamide include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and its potential for diverse applications in various fields. The presence of both methoxyphenyl and sulfamoylphenyl groups, along with the pyrrolidine ring, contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C20H23N3O5S

Molecular Weight

417.5 g/mol

IUPAC Name

1-(4-methoxyphenyl)-5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C20H23N3O5S/c1-28-17-6-4-16(5-7-17)23-13-15(12-19(23)24)20(25)22-11-10-14-2-8-18(9-3-14)29(21,26)27/h2-9,15H,10-13H2,1H3,(H,22,25)(H2,21,26,27)

InChI Key

CHDGDKCRBSADBT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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